molecular formula C9H18N2O B1446676 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane CAS No. 1369245-84-0

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane

Cat. No.: B1446676
CAS No.: 1369245-84-0
M. Wt: 170.25 g/mol
InChI Key: YPLWOXFRHILHDW-UHFFFAOYSA-N
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Description

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane is a heterocyclic compound characterized by a spirocyclic structure.

Biochemical Analysis

Biochemical Properties

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a dual ligand for the sigma-1 receptor and the μ-opioid receptor . These interactions suggest that this compound can modulate receptor activity, potentially influencing pain perception and other physiological processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the sigma-1 receptor can impact cell signaling pathways related to neuroprotection and cell survival . Additionally, its binding to the μ-opioid receptor can alter gene expression patterns associated with pain modulation and analgesia.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an agonist for the sigma-1 receptor and the μ-opioid receptor, leading to receptor activation and subsequent downstream effects . These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies may lead to alterations in cellular responses and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as analgesia and neuroprotection . At higher doses, it may cause toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects and dose-dependent responses are critical considerations in evaluating the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile. Understanding these pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can impact its efficacy and potential side effects, making it a critical factor in its pharmacological evaluation.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane can be synthesized through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-4-oxa-1,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11-6-7-12-8-9(11)2-4-10-5-3-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLWOXFRHILHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane
Reactant of Route 2
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane
Reactant of Route 3
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane
Reactant of Route 4
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane
Reactant of Route 5
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane
Reactant of Route 6
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane

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